molecular formula C10H12O2 B2717037 (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 197908-44-4

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2717037
CAS No.: 197908-44-4
M. Wt: 164.204
InChI Key: QHICYGQJHBFCPI-VIFPVBQESA-N
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Description

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that includes a benzopyran ring with a hydroxyl group at the 4th position and a methyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and various substituted benzopyrans.

Scientific Research Applications

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as a benzopyran derivative, is a compound with significant biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}O2_2
  • Molecular Weight : 164.2 g/mol
  • IUPAC Name : (4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol
  • CAS Number : 197908-44-4

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage associated with aging and chronic diseases.

2. Antihypertensive Effects

Studies have demonstrated that this compound possesses antihypertensive properties , likely due to its ability to relax vascular smooth muscles. This effect can be attributed to the modulation of calcium ion influx and the enhancement of vasodilatory pathways, which are essential for regulating blood pressure .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects . It appears to interact with pathways related to oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Calcium Channel Modulation : By affecting calcium channels in vascular smooth muscle cells, it promotes relaxation and vasodilation.
  • Inflammation Modulation : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its neuroprotective effects.

Case Studies

StudyFindings
Vieira-Júnior et al., 2011Demonstrated significant cytotoxicity against human melanoma cells with IC50_{50} values lower than standard treatments .
Recent Pharmacological ReviewHighlighted the compound's potential in treating hypertension and neurodegenerative disorders through its antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICYGQJHBFCPI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H](CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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